molecular formula C20H21N5O3 B5532091 4-{[6-(2-hydroxyethyl)pyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}-1-(4-methylphenyl)-2-piperazinone

4-{[6-(2-hydroxyethyl)pyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}-1-(4-methylphenyl)-2-piperazinone

Cat. No. B5532091
M. Wt: 379.4 g/mol
InChI Key: QVFSUEGVXZHFRY-UHFFFAOYSA-N
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Description

"4-{[6-(2-hydroxyethyl)pyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}-1-(4-methylphenyl)-2-piperazinone" is a complex organic compound. Its study involves understanding its synthesis, structure, and reactivity, which are critical for exploring its potential applications in various fields, excluding its use as a drug.

Synthesis Analysis

The synthesis of related pyrazolo[1,5-a]pyrimidine derivatives often involves microwave-assisted reactions, starting from bis(benzofuran-enaminone) hybrids as key intermediates. These procedures enable the efficient production of bis(pyrazolopyrimidines) through reactions under specific conditions, such as microwave irradiation at 120-130°C for 90-120 minutes, utilizing reagents like 3-amino-4-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridines or 1,3-diketones and β-ketoesters for the target compounds (Mekky et al., 2021).

Molecular Structure Analysis

The structure of pyrazolo[1,5-a]pyrimidine derivatives, including the target compound, is confirmed through spectral data and elemental analysis. These compounds exhibit a variety of molecular conformations influenced by substituents and reaction conditions, which are critical for understanding their reactivity and interactions (Karczmarzyk & Malinka, 2004).

Chemical Reactions and Properties

Chemical reactions involving pyrazolo[1,5-a]pyrimidine derivatives can lead to the formation of various bioactive heterocycles, demonstrating the compound's reactivity and potential for further modification. These reactions often involve nucleophilic substitution and cyclization steps to produce derivatives with different functional groups, indicating a wide range of chemical properties and reactivities (El-ziaty et al., 2018).

Future Directions

Pyrazolopyrimidines have potential applications in various fields, including pharmaceuticals and pesticides . Future research could focus on developing new compounds with improved properties and exploring their potential uses. For example, some compounds have shown promise as CDK2 inhibitors, which could be useful in cancer treatment .

properties

IUPAC Name

4-[6-(2-hydroxyethyl)pyrazolo[1,5-a]pyrimidine-3-carbonyl]-1-(4-methylphenyl)piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O3/c1-14-2-4-16(5-3-14)24-8-7-23(13-18(24)27)20(28)17-11-22-25-12-15(6-9-26)10-21-19(17)25/h2-5,10-12,26H,6-9,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVFSUEGVXZHFRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CCN(CC2=O)C(=O)C3=C4N=CC(=CN4N=C3)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{[6-(2-Hydroxyethyl)pyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}-1-(4-methylphenyl)-2-piperazinone

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